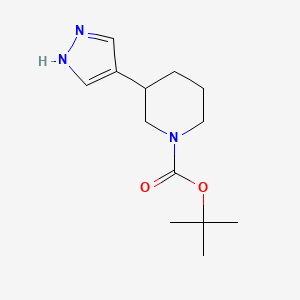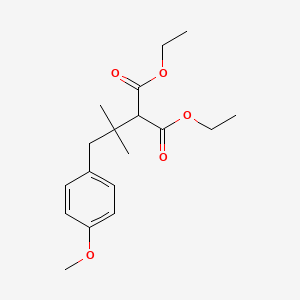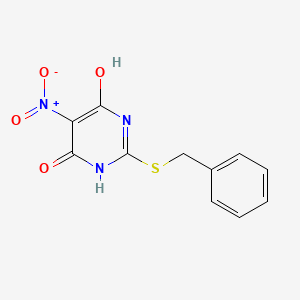![molecular formula C11H24O3Si B8380662 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methylbutanoic acid](/img/structure/B8380662.png)
2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methylbutanoic acid
Übersicht
Beschreibung
2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methylbutanoic acid is an organic compound that features a tert-butyl(dimethyl)silyl group attached to a butanoic acid backbone. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methylbutanoic acid typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine, which facilitates the formation of the silyl ether. The reaction conditions often include anhydrous solvents like dichloromethane to prevent hydrolysis of the silyl ether .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The key steps involve the protection of hydroxyl groups and subsequent purification to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methylbutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: The compound is utilized in the synthesis of biologically active molecules and natural products.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and drug candidates.
Industry: The compound is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methylbutanoic acid involves the protection of hydroxyl groups through the formation of silyl ethers. This protection is crucial in multi-step organic syntheses, as it prevents unwanted reactions at the hydroxyl site. The tert-butyl(dimethyl)silyl group can be selectively removed under mild acidic or basic conditions, allowing for the controlled deprotection of the hydroxyl group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(tert-Butyldimethylsilyloxy)ethanol
- 2-(tert-Butyldimethylsilyloxy)acetaldehyde
- 2-(tert-Butyldimethylsilyloxy)acetic acid
Uniqueness
2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methylbutanoic acid is unique due to its specific structural arrangement, which provides stability and reactivity that are advantageous in synthetic applications. Compared to similar compounds, it offers a balance between steric protection and ease of deprotection, making it a valuable reagent in organic synthesis .
Eigenschaften
Molekularformel |
C11H24O3Si |
|---|---|
Molekulargewicht |
232.39 g/mol |
IUPAC-Name |
2-[tert-butyl(dimethyl)silyl]oxy-3-methylbutanoic acid |
InChI |
InChI=1S/C11H24O3Si/c1-8(2)9(10(12)13)14-15(6,7)11(3,4)5/h8-9H,1-7H3,(H,12,13) |
InChI-Schlüssel |
LPOQMJJLBZAHQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)O)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[(4-Chloro-2-methyl-phenyl)-hydrazono]-propionic acid ethyl ester](/img/structure/B8380666.png)


